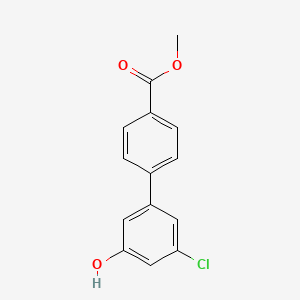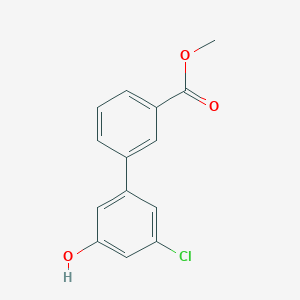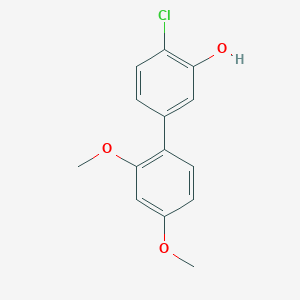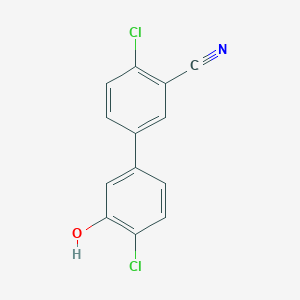![molecular formula C14H12ClNO2 B6381553 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1262003-10-0](/img/structure/B6381553.png)
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (3-Cl-5-MAP) is a phenolic compound belonging to the family of N-methylaminocarbonyl compounds. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. 3-Cl-5-MAP has been extensively studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Applications De Recherche Scientifique
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. The compound has been used to study the mechanism of action of several drugs, such as imatinib, and to evaluate the in vitro cytotoxicity of several compounds. It has also been used in the synthesis of several compounds, such as antifungal agents, and to study the metabolism of several drugs.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed that the compound binds to the active site of enzymes, leading to the inhibition of their activity. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to interact with several cellular receptors, such as the serotonin receptor, leading to the modulation of their activity.
Biochemical and Physiological Effects
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes, such as cytochrome P450 enzymes, and to modulate the activity of several cellular receptors, such as the serotonin receptor. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is a useful reagent for laboratory experiments due to its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is highly toxic and should only be handled with appropriate safety measures.
Orientations Futures
There are several potential future directions for the use of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%. One potential direction is the use of the compound as a drug delivery system, as it has been shown to interact with several cellular receptors. Additionally, the compound could be used to study the metabolism of drugs, as well as to study the mechanism of action of several compounds. Additionally, the compound could be used in the synthesis of new compounds, such as antifungal agents. Finally, the compound could be used to study the biochemical and physiological effects of several compounds.
Méthodes De Synthèse
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 5-chloro-3-nitrophenol with N-methylmorpholine in an aqueous solution. This reaction is followed by the addition of sodium hydroxide and the subsequent formation of 3-chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol. The second step involves the removal of the methyl group from the N-methylaminocarbonyl group, which is achieved by the addition of hydrochloric acid and the subsequent formation of the desired product.
Propriétés
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15)8-13(17)7-11/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWSJNUDJACOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686036 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1262003-10-0 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)

![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)









